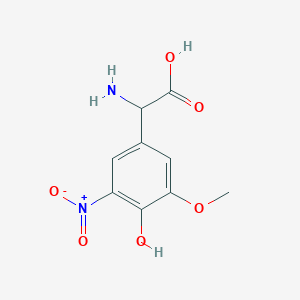

![molecular formula C20H18N4O2S B2520551 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1171098-54-6](/img/structure/B2520551.png)

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

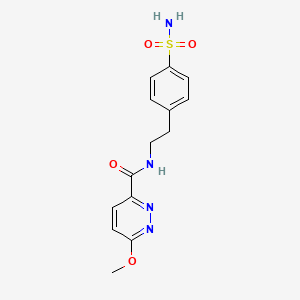

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a compound that appears to be related to a class of acetamide derivatives synthesized for various applications, including potential drug development. The compound features a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen, and is known for its presence in molecules with biological activity. The compound also contains a pyrazole ring, a 1H-pyrazol-5-yl group, and a 4-methoxyphenyl group, which may contribute to its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related N-(benzo[d]thiazol-2-yl) acetamide derivatives involves refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond associated assemblies characteristic to the substituent in the benzothiazole moiety . Although the specific synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is not detailed in the provided papers, it can be inferred that similar synthetic strategies involving acylation reactions and the formation of amide bonds could be employed.

Molecular Structure Analysis

The molecular structure of related compounds shows that hydrogen bonding plays a significant role in the assembly of molecules. For instance, in N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming three hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . Such hydrogen bonding patterns are crucial in determining the molecular conformation and stability of the compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl) acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The photophysical properties of these compounds are determined by their hydrogen bonding interactions . Additionally, the acidity constants (pKa) of similar acetamide derivatives have been determined through UV spectroscopic studies, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, with pKa values ranging between 3.02 and 8.34 . These properties are essential for understanding the behavior of these compounds in different environments and could be indicative of their potential as drug precursors.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Derivatives : Research involves the synthesis of novel derivatives related to the compound, focusing on enhancing certain biological activities. For example, compounds with modifications on the pyrazole and thiazole moieties have been synthesized to explore anti-inflammatory and antimicrobial properties. These derivatives are tested for their effectiveness against various bacterial and fungal strains, highlighting the potential of such compounds in developing new therapeutic agents (Saravanan et al., 2010).

Antitumor and Antiviral Activities : Some derivatives have been evaluated for their antitumor and antiviral activities, showing promising results against certain cancer cell lines and viral strains. This suggests potential applications in cancer therapy and antiviral drug development (Havrylyuk et al., 2013).

Coordination Complexes and Antioxidant Activity

Metal Coordination Complexes : Studies have synthesized coordination complexes incorporating pyrazole-acetamide derivatives, demonstrating the influence of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, indicating potential uses in oxidative stress-related conditions (Chkirate et al., 2019).

Insecticidal and Fungicidal Activities

Agricultural Applications : Research on derivatives has also explored their insecticidal and fungicidal properties, aiming to develop new agents for pest and disease management in agriculture. This research not only contributes to the field of agricultural chemistry but also opens up possibilities for eco-friendly pest control solutions (Zhao et al., 2008).

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-13-11-18(22-19(25)12-14-7-9-15(26-2)10-8-14)24(23-13)20-21-16-5-3-4-6-17(16)27-20/h3-11H,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRSXVWPMPUSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

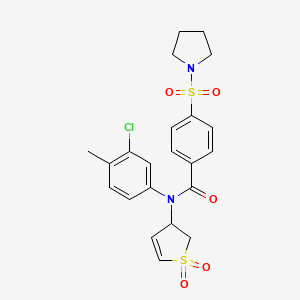

![2-(2-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2520468.png)

![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)

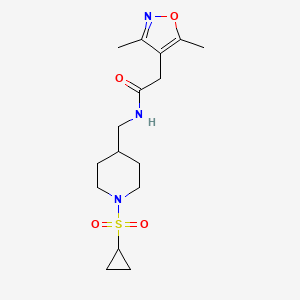

![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)

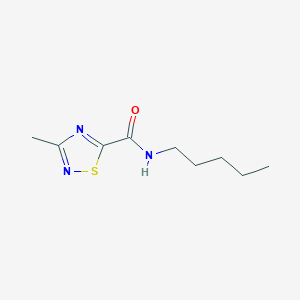

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)

![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)

![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)

![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)